Quizalofop

概要

説明

キザロホップは、アリロキシフェノキシプロピオン酸系に属する、選択的後処理型除草剤です。 主に、ジャガイモ、ダイズ、テンサイ、ピーナッツ、野菜、綿花、亜麻などの様々な広葉作物における一年生および多年生のイネ科雑草の防除に使用されます 。 キザロホップは、植物における脂肪酸合成に不可欠な酵素であるアセチルCoAカルボキシラーゼの阻害によって作用します .

準備方法

キザロホップの調製には、いくつかの工程が含まれます。 一つの方法には、以下の工程が含まれます :

還流反応: 6-クロロ-2-(4-ヒドロキシフェノキシ)キノキサリンとアルカリ金属オキシ水酸化物を、芳香族炭化水素と石油エーテルの混合溶媒中で還流反応させて、中間生成物を得る。

S(-)-エチルp-トルエンスルホニルラクテートの添加: この中間生成物を次に、S(-)-エチルp-トルエンスルホニルラクテートと還流条件下で反応させて、キザロホップを生成する。

この方法は、複雑な後処理工程を回避することで、廃水処理の困難さと製造コストを削減します。 芳香族炭化水素と石油エーテルの混合溶媒を反応媒体として使用することにより、ラセミ化を効果的に回避し、キザロホップの光学純度と収率を向上させることができます .

化学反応の分析

キザロホップは、加水分解や分解など、様々な化学反応を受けます 。主要な反応には、以下のようなものがあります。

加水分解: キザロホップは、キザロホップ-p-エチル-加水分解エステラーゼなどの特定の酵素によって加水分解され、キザロホップ酸を生成することができます.

分解: キザロホップは、ジヒドロキシクロロキノキサリン、6-クロロキノキサリン-2-オール、® -2-(4-ヒドロキシフェノキシ)プロピオン酸などのいくつかの代謝産物に分解される可能性があります.

これらの反応で使用される一般的な試薬および条件には、様々な金属イオン(例:カルシウム、カドミウム、リチウム、鉄、コバルト)と阻害剤(例:ニッケル、銀、炭酸ジエチル、ドデシル硫酸ナトリウム、Tween 80、Triton X、β-メルカプトエタノール、フェニルメチルスルホニルフルオライド、p-クロロメルクリ安息香酸)が含まれます .

科学的研究の応用

Efficacy in Weed Management

1. Control of Grassy Weeds

Quizalofop is effective against a wide range of annual and perennial grasses. It has been particularly beneficial in rice production systems, where it is utilized to manage problematic weeds such as barnyardgrass and red rice. Studies have shown that this compound can significantly reduce these weed populations when applied at recommended rates, providing effective post-emergence control .

2. Application Timing and Conditions

Research indicates that the timing of this compound application can influence its effectiveness. For instance, experiments conducted under varying environmental conditions demonstrated that sequential applications of this compound on resistant rice cultivars resulted in varying levels of weed control depending on factors such as planting date and light intensity .

Resistance Mechanisms

Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies:

1. Nontarget-Site Resistance

Recent studies have identified nontarget-site resistance mechanisms in certain grass species, such as Polypogon fugax. This resistance is associated with increased activity of glutathione S-transferases (GST), which can detoxify herbicides like this compound. The study found that pre-treatment with GST inhibitors could reverse this resistance, indicating potential avenues for managing resistant weed populations .

2. Genetic Resistance

The development of herbicide-resistant crop varieties, such as ACCase-resistant rice, allows for the safe application of this compound without harming the crop itself. This technology aims to provide a sustainable solution for managing weedy rice and other grass species resistant to multiple herbicide modes of action .

Interactions with Other Herbicides

1. Mixed Applications

Research has explored the efficacy of this compound when mixed with other herbicides, such as synthetic auxins and ACCase inhibitors. These combinations can enhance weed control but may also lead to antagonistic effects that reduce overall efficacy against certain weed species . For example, mixing this compound with 2,4-D showed reduced effectiveness against red rice compared to other combinations .

2. Drift Damage Studies

Studies have also investigated the potential drift damage caused by this compound applications on non-target crops like corn. Understanding the drift hazard is essential for minimizing unintended damage while maximizing the herbicide's efficacy in target crops .

Case Studies

作用機序

キザロホップは、脂肪酸合成の最初のコミットされた段階を触媒する酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害することで、除草効果を発揮します 。脂肪酸合成の阻害は、細胞の成長に必要な新しい膜を構築するために使用されるリン脂質の産生を阻害します。 これにより、植物組織の成長の停止、黄化、そして最終的には壊死が引き起こされます 。 キザロホップは、葉とシュートによって吸収され、植物全体に転流され、シュートと根の分裂組織に蓄積されます .

類似の化合物との比較

キザロホップは、フェノキサプロップ-P-エチル、ハロキシホップ-P-メチル、シハロホップ-ブチル、クロジナホップ-プロパルギル、プロパキザホップなどの類似の化合物を含む、アリロキシフェノキシプロピオン酸系除草剤の仲間です 。 これらの化合物と比較して、キザロホップは、ACCaseの特異的な阻害と、幅広いイネ科雑草の防除における効果においてユニークです 。 さらに、キザロホップの分解産物とその環境への影響は、広く研究されており、その安全性と有効性に関する貴重な洞察を提供しています .

類似化合物との比較

Quizalofop is part of the aryloxyphenoxypropionate family of herbicides, which includes similar compounds such as fenoxaprop-P-ethyl, haloxyfop-P-methyl, cyhalofop-butyl, clodinafop-propargyl, and propaquizafop . Compared to these compounds, this compound is unique in its specific inhibition of ACCase and its effectiveness in controlling a broad spectrum of grass weeds . Additionally, this compound’s degradation products and their environmental impact have been extensively studied, providing valuable insights into its safety and efficacy .

生物活性

Quizalofop, specifically this compound-p-ethyl, is a selective postemergence herbicide belonging to the aryloxyphenoxypropionic acid class. It is primarily used for controlling grassy weeds in various crops. This article explores the biological activity of this compound, detailing its herbicidal effects, potential toxicity, and mechanisms of action based on diverse research findings.

Herbicidal Activity

Mechanism of Action

This compound functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in plants. This inhibition leads to the death of susceptible weed species while allowing crops to thrive. Studies have shown that the effectiveness of this compound can be influenced by various factors, including surfactant type and application methods.

Influence of Surfactants

Research indicates that different nonionic surfactants can significantly affect the herbicidal activity of this compound-p-ethyl. A study evaluated 22 surfactants and found that those with lower dynamic surface tension enhanced the herbicide's efficacy against species such as giant foxtail and barnyardgrass. Alcohol ethoxylate surfactants like Genapol® 24-L-92 were among the most effective, outperforming traditional crop oil concentrates .

Toxicological Profile

Human Health Risks

While this compound-p-ethyl is considered slightly toxic (EPA toxicity class III), there have been reports of hepatotoxicity in humans following occupational exposure. A case study documented a farmer who developed obstructive cholestasis after exposure to the herbicide, highlighting the need for caution during application . The liver was identified as a target organ, with increased liver weight and histopathological changes observed post-exposure.

Environmental Impact

The environmental persistence and degradation of this compound have also been studied. Bacterial consortia have been shown to degrade this compound-p-ethyl, indicating potential bioremediation pathways for contaminated environments .

Adipogenic Effects

Recent studies have uncovered additional biological activities of this compound beyond herbicidal action. Research on 3T3-L1 adipocytes indicated that this compound-p-ethyl may induce adipogenesis through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This suggests that the compound could possess obesogenic properties, raising concerns about its long-term effects on lipid metabolism in exposed organisms .

Summary of Research Findings

特性

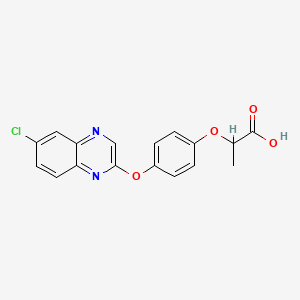

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。